Barbiturate(1-)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

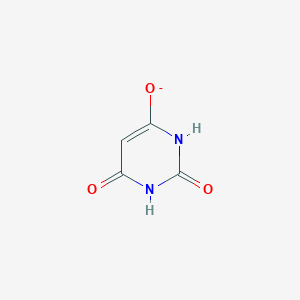

Barbiturate(1-) is an organic anion obtained by removal of one of the methylene protons from barbituric acid. It is the major microspecies at pH 7.3 (according to Marvin v 6.2.0.). It is a conjugate base of a barbituric acid.

Wissenschaftliche Forschungsanwendungen

GABAA Receptor and Molecular Aspects

Barbiturates act primarily on the gamma-aminobutyric acid A (GABAA) receptor, playing a pivotal role in tolerance to and dependence on barbiturates. This minireview focuses on the molecular and cellular aspects of barbiturate action and possible mechanisms contributing to barbiturate tolerance/dependence (Ito, Suzuki, Wellman, & Ho, 1996).

Barbiturate Coma in Severe Hemispheric Stroke

Barbiturates are used clinically to control elevated intracranial pressure (ICP), particularly in severe middle cerebral artery or hemispheric infarction. This study investigates high-dose barbiturate therapy's effect on ICP and outcomes in patients with severe brain edema after such infarctions (Schwab, Spranger, Schwarz, & Hacke, 1997).

Neurosurgery and Intensive Care

High-dose barbiturate therapy's uses in neurosurgery and intensive care were assessed through a survey of experimental investigations and review of clinical experiences. This encompasses the application of barbiturates in various neurosurgical and intensive care scenarios (Piatt & Schiff, 1984).

Mechanism of Action in Epilepsy Treatment

Barbiturates, notably phenobarbital, have been used in epilepsy treatment for over a century. They primarily act by potentiating γ-aminobutyric acid (GABA) on GABAA receptors. This paper details the evolution of theories regarding barbiturates' mechanism of action in treating epilepsy (Löscher & Rogawski, 2012).

Mitochondrial Depolarization and Neuronal Death

Barbiturates, while used as anesthetics and anticonvulsants, may inhibit mitochondrial respiration. This research examines the effect of barbiturates on neuronal mitochondria and their amplification of NMDA-induced neuron death and mitochondrial depolarization (Anderson et al., 2002).

Clinical Use in Neurological Disorders

Barbiturates retain importance in clinical neurological practice as both diagnostic and therapeutic drugs. Their primary mechanism is to increase inhibition through the GABA system, with applications in anticonvulsant effects and anaesthetic properties (Smith & Riskin, 1991).

Inhibition of Calcineurin/Calmodulin Complex

Barbiturates' therapeutic use is linked to increased infection rates due to immunosuppression. This study shows that barbiturates inhibit the nuclear factor of activated T cells (NFAT) in T lymphocytes, proposing a novel mechanism of direct inhibition of the calcineurin/calmodulin complex (Humar et al., 2004).

Eigenschaften

Molekularformel |

C4H3N2O3- |

|---|---|

Molekulargewicht |

127.08 g/mol |

IUPAC-Name |

2,4-dioxo-1H-pyrimidin-6-olate |

InChI |

InChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H,(H3,5,6,7,8,9)/p-1 |

InChI-Schlüssel |

GWEJPUMJAQFCBN-UHFFFAOYSA-M |

SMILES |

C1=C(NC(=O)NC1=O)[O-] |

Kanonische SMILES |

C1=C(NC(=O)NC1=O)[O-] |

Herkunft des Produkts |

United States |

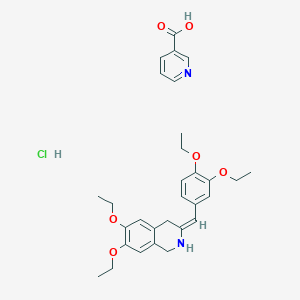

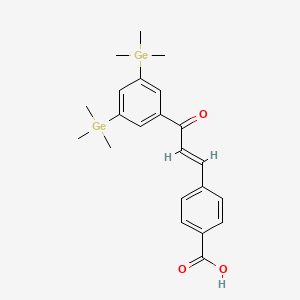

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

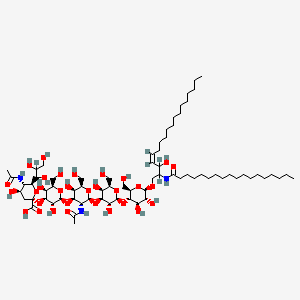

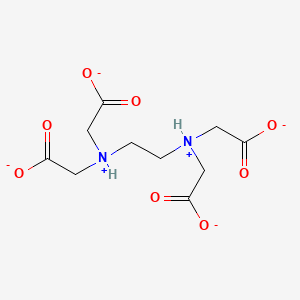

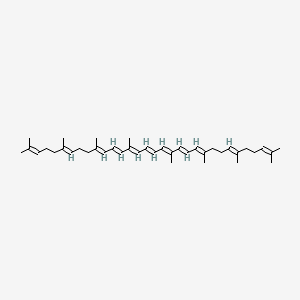

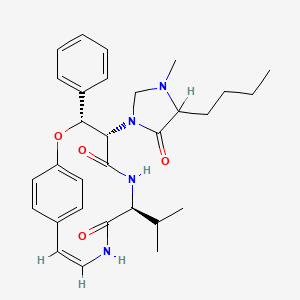

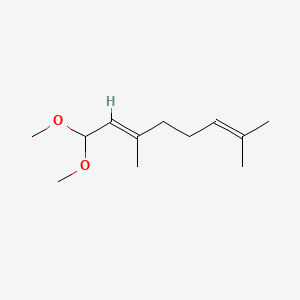

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5'-Adenosyl)(methyl)sulfonio]-2-oxobutanoate](/img/structure/B1237993.png)